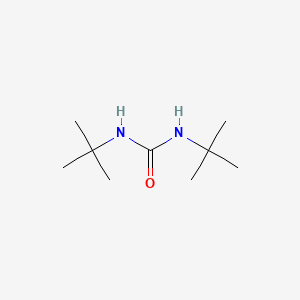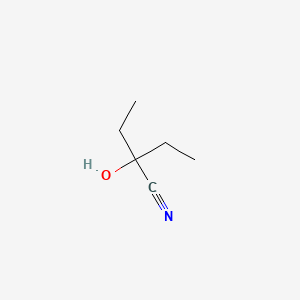
4,4'-(Phenylphosphinylidene)dibenzoic acid
货号 B1265645
CAS 编号:
803-19-0
分子量: 366.3 g/mol
InChI 键: UVTXHAOLTBFLDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
4,4’-(Phenylphosphinylidene)dibenzoic acid is a chemical compound with the molecular formula C20H15O5P. It is a phosphine ligand that is employed in palladium-catalyzed cross-coupling and Suzuki cross-coupling reactions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an anthracene-based linear organic ligand 4,4′-(9,10-anthracenediyl)dibenzoic acid (H2ADBA) was used to synthesize two metal-organic frameworks (MOFs) by a solvothermal reaction .Molecular Structure Analysis
The molecular structure of 4,4’-(Phenylphosphinylidene)dibenzoic acid consists of a phenyl group linked to a phosphinylidene group, which is further linked to two benzoic acid groups.Chemical Reactions Analysis
As a phosphine ligand, 4,4’-(Phenylphosphinylidene)dibenzoic acid is used in palladium-catalyzed cross-coupling and Suzuki cross-coupling reactions . In a study, an anthracene-based linear organic ligand was used to synthesize two MOFs, demonstrating the potential of such compounds in the creation of complex structures .科学研究应用
Application 1: Polymer Chemistry
- Summary of the Application : Benzoic acid derivatives are used in the synthesis of functional polynaphthalenes (PNs). The polycoupling reactions of benzoic acid and its derivatives with 4,4′-(1,6-hexylenedioxy)bis(diphenylacetylene) proceed smoothly, generating multisubstituted PNs with high molecular weights .
- Methods of Application : The reactions proceed in o-xylene in the presence of [Cp*IrCl 2] 2 and Ag 2 CO 3 at 140 °C .
- Results or Outcomes : The reactions generate multisubstituted PNs with high molecular weights (M w up to 228 700) in high yields (up to 98%) .
Application 2: Metal-Organic Frameworks
- Summary of the Application : A new metal–organic framework (MOF), namely, { [Ni (BPS) (4,4′-bipy)] n }, (BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine) ( 1 ), with 3D framework has been synthesized .
- Methods of Application : The MOF was synthesized under solvothermal condition and characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .
- Results or Outcomes : The MOF exhibits typical ferromagnetic exchange in Ni (II) ions .
Application 3: Photodegradation and Luminescent Detection
- Summary of the Application : Anthracene-based metal–organic frameworks (MOFs) synthesized using an anthracene-based linear organic ligand 4,4′-(9,10-anthracenediyl)dibenzoic acid (H2ADBA) have been used for highly effective photodegradation and luminescent detection in water .
- Methods of Application : The MOFs were synthesized using a solvothermal reaction method .
- Results or Outcomes : The MOFs exhibit broad visible light absorption and highly photocatalytic activity. They have been used for the photodegradation of antibiotics (tetracycline) and organic dyes (rhodamine B and methylene blue) in water .
Application 4: Magnetic Materials
- Summary of the Application : A new metal–organic framework (MOF), namely, { [Ni (BPS) (4,4′-bipy)] n }, (BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine) ( 1 ), with 3D framework has been synthesized .
- Methods of Application : The MOF was synthesized under solvothermal condition and characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .
- Results or Outcomes : The MOF exhibits typical ferromagnetic exchange in Ni (II) ions .
Application 5: Photocatalytic and Detective Capabilities
- Summary of the Application : An anthracene-based linear organic ligand 4,4′-(9,10-anthracenediyl)dibenzoic acid (H2ADBA) is selected to synthesize two MOFs [ (CH3)2NH2]2 [Eu6 (OH)8 (ADBA)6 (H2O)6]· (DMF)15 (Eu-ADBA) and [In3O (ADBA)3 (H2O)3] (NO3)· (H2O)6 (In-ADBA) by a solvothermal reaction using a modulator method .
- Methods of Application : The MOFs were synthesized using a solvothermal reaction method .
- Results or Outcomes : Eu-ADBA performs broadly visible light absorption and highly photocatalytic activity. Photodegradation of antibiotics (tetracycline) and organic dyes (rhodamine B and methylene blue) in water is performed, and the pore effect is further investigated. In-ADBA exhibits excellent fluorescence detective properties for antibiotics (nitrofurazone and nitrofurantoin) and nitroaromatics (2,4,6-trinitrophenol, 2,4-dinitrophenol and 4-nitrophenol) in water by the quenching effect .
Application 6: Magnetic Materials
- Summary of the Application : A new metal–organic framework (MOF), namely, { [Ni (BPS) (4,4′-bipy)] n }, (BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine) ( 1 ), with 3D framework has been synthesized .
- Methods of Application : The MOF was synthesized under solvothermal condition and characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .
- Results or Outcomes : The MOF exhibits typical ferromagnetic exchange in Ni (II) ions .
属性
IUPAC Name |
4-[(4-carboxyphenyl)-phenylphosphoryl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O5P/c21-19(22)14-6-10-17(11-7-14)26(25,16-4-2-1-3-5-16)18-12-8-15(9-13-18)20(23)24/h1-13H,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTXHAOLTBFLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70230216 | |
| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Phenylphosphinylidene)dibenzoic acid | |
CAS RN |
803-19-0 | |
| Record name | 4,4′-(Phenylphosphinylidene)bis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=803-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000803190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-(Phenylphosphinylidene)dibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70230216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(phenylphosphinylidene)dibenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1265567.png)




![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)




